Cordyceamide B

Description

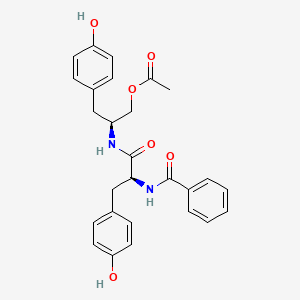

Cordyceamide B is a bioactive compound derived from the fungus Ophiocordyceps sinensis. Its chemical name is [(2S)-2-[[(2S)-2-anilino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propyl]acetic acid, with the molecular formula C₂₇H₂₈N₂O₆ and a molecular weight of 476.50 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 125.00 Ų, XLogP of 3.70, and 10 rotatable bonds, indicating moderate flexibility .

Properties

Molecular Formula |

C27H28N2O6 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propyl] acetate |

InChI |

InChI=1S/C27H28N2O6/c1-18(30)35-17-22(15-19-7-11-23(31)12-8-19)28-27(34)25(16-20-9-13-24(32)14-10-20)29-26(33)21-5-3-2-4-6-21/h2-14,22,25,31-32H,15-17H2,1H3,(H,28,34)(H,29,33)/t22-,25-/m0/s1 |

InChI Key |

LJDVXKFQELACJA-DHLKQENFSA-N |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCC(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |

Synonyms |

cordyceamide B N-benzoyl-L-tyrosinyl-L-p-hydroxyphenylalaninol acetate N-benzoyltyrosyl-4-hydroxyphenylalaninol acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

ADMET Properties :

- Absorption : High human intestinal absorption (96.74%) and Caco-2 permeability (83.31%) .

- Metabolism : Acts as a substrate or inhibitor for multiple cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2D6) and inhibits transporters like P-glycoprotein and BSEP .

- Toxicity: Potential hepatotoxicity, nephrotoxicity, and endocrine disruption via interactions with estrogen, androgen, and glucocorticoid receptors .

Predicted Targets : Computational models suggest interactions with Cathepsin D, Cyclooxygenase-1, and Nuclear Factor NF-κB, though experimental validation is pending .

Structural Analog: Cordyceamide A

Cordyceamide A, isolated from the same fungal source, shares a nearly identical backbone but differs by one oxygen atom (molecular formula: C₂₇H₂₈N₂O₅ , molecular weight: 460.53 g/mol ) .

| Property | Cordyceamide B | Cordyceamide A |

|---|---|---|

| Molecular Weight | 476.50 g/mol | 460.53 g/mol |

| Log Po/w (Lipophilicity) | 3.19 | 3.37 |

| Solubility (mol/L) | 3.03 × 10⁻⁸ | 7.78 × 10⁻⁹ |

| CYP Inhibition | CYP2C19, CYP2C9, CYP2D6 | CYP2C19, CYP2C9, CYP2D6, CYP3A4 |

| Synthetic Accessibility | 3.73 | 3.69 |

Key Differences :

- This difference may reduce drug-drug interaction risks for this compound.

- Structural Impact: The additional oxygen in this compound likely contributes to its higher molecular weight and altered hydrogen-bonding capacity (4 donors vs. 3 in Cordyceamide A) .

Functional Analogs: Cordycepin and Myriocin

While structurally distinct, Cordycepin (a nucleoside) and Myriocin (a sphingolipid) are bioactive compounds from O. sinensis with overlapping therapeutic applications (e.g., anti-inflammatory, immunomodulatory effects) .

| Property | This compound | Cordycepin | Myriocin |

|---|---|---|---|

| Molecular Weight | 476.50 g/mol | 251.24 g/mol | 402.51 g/mol |

| Log Po/w | 3.19 | -0.8 | 1.64 |

| Solubility (mol/L) | 3.03 × 10⁻⁸ | 0.398 | 0.00119 |

| Key Targets | Cathepsin D, NF-κB | Adenosine receptors | Serine palmitoyltransferase |

| Synthetic Accessibility | 3.73 | 3.67 | 4.84 |

Functional Contrasts :

- Bioavailability : Cordycepin’s high solubility (-0.8 Log P) and low molecular weight favor rapid absorption, whereas this compound’s moderate lipophilicity may enhance tissue penetration .

- Therapeutic Scope : Myriocin’s inhibition of sphingolipid synthesis contrasts with this compound’s predicted protease and cyclooxygenase interactions, suggesting divergent mechanisms for anti-inflammatory effects .

Q & A

Q. What strategies ensure ethical and reproducible reporting of this compound’s preclinical data?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing animal welfare protocols and randomization methods. Share raw data and analysis scripts via repositories like Zenodo or Figshare. Disclose conflicts of interest and funding sources transparently .

Methodological Notes

- Data Reproducibility : Always include detailed experimental protocols (e.g., solvent ratios, instrument calibration) in supplementary materials to enable replication .

- Contradiction Management : Use triangulation (multiple methods or datasets) to validate findings, as single-study conclusions may lack robustness .

- Ethical Compliance : Obtain institutional review for biological studies and cite prior work rigorously to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.